5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one
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Overview
Description
5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one is a spirocyclic compound characterized by a unique structure that includes a cyclopropane ring fused to an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the use of cyclopropanation reactions, where a diazo compound reacts with an alkene to form the cyclopropane ring . The reaction conditions often involve the use of catalysts such as rhodium or copper to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the isoindolinone moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted spirocyclic compounds.
Scientific Research Applications
5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades that lead to the desired biological response .
Comparison with Similar Compounds
Similar Compounds
Spirocyclic oxindoles: These compounds share a similar spirocyclic structure and are known for their biological activity.
Cyclopropane-containing compounds: These compounds are characterized by the presence of a cyclopropane ring and exhibit unique chemical reactivity.
Uniqueness
5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one is unique due to its specific combination of a cyclopropane ring and an isoindolinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-hydroxy-7-methylspiro[2H-isoindole-3,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C11H11NO2/c1-6-8(13)3-2-7-9(6)10(14)12-11(7)4-5-11/h2-3,13H,4-5H2,1H3,(H,12,14) |
InChI Key |
MEONUHYPQADNFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)NC23CC3)O |
Origin of Product |
United States |
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